![molecular formula C16H15NO4 B352959 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-22-0](/img/structure/B352959.png)
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MOB, is a synthetic compound that belongs to the benzoxazole class of compounds. MOB has been studied extensively for its potential use in the field of biomedical research due to its unique properties and mechanism of action.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be achieved through a series of reactions starting from commercially available starting materials.
Starting Materials
4-methoxyphenol, 2-bromoethylamine hydrobromide, 2-aminophenol, phosphorus oxychloride, sodium hydroxide, acetic anhydride, sodium bicarbonate, acetic acid, sodium methoxide, benzoyl chloride
Reaction
Step 1: 4-methoxyphenol is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form 2-(4-methoxyphenoxy)ethylamine., Step 2: 2-(4-methoxyphenoxy)ethylamine is then reacted with 2-aminophenol in the presence of acetic anhydride to form 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazole., Step 3: 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazole is further reacted with phosphorus oxychloride to form 3-[2-(4-methoxyphenoxy)ethyl]-2-chloro-1,3-benzoxazole., Step 4: The resulting compound is then treated with sodium bicarbonate to form the corresponding acid, which is then esterified with methanol in the presence of sulfuric acid to form 3-[2-(4-methoxyphenoxy)ethyl]-2-methoxy-1,3-benzoxazole., Step 5: Finally, the methoxy group is converted to a carbonyl group by reacting with benzoyl chloride in the presence of sodium methoxide to form the desired compound, 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
作用机制
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to a decrease in the activity of CK2, which can have a variety of downstream effects on cellular processes.
生化和生理效应
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and decrease the levels of inflammatory cytokines. 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its ability to selectively inhibit the activity of CK2, which can be useful in studying the role of this enzyme in cellular processes. However, one limitation of using 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one. One area of interest is the development of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one and its downstream effects on cellular processes.
科学研究应用
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been studied for its potential use in the field of biomedical research due to its ability to inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes. 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have anti-cancer properties, as well as potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSKTDYXLLLPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
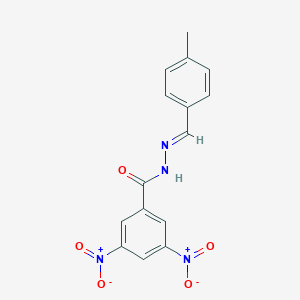
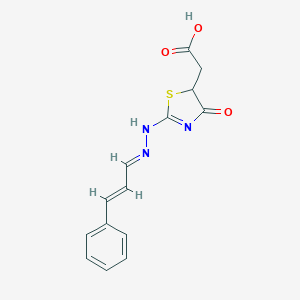
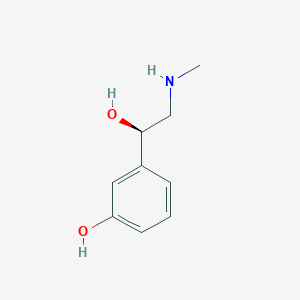
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
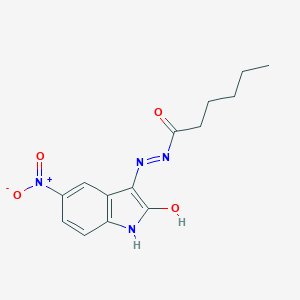
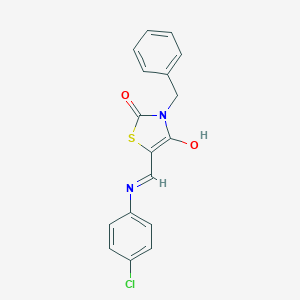
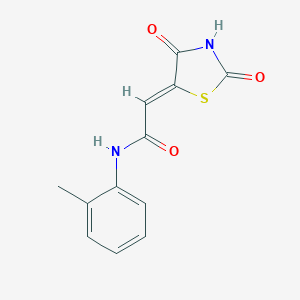
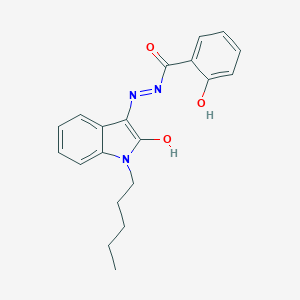
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
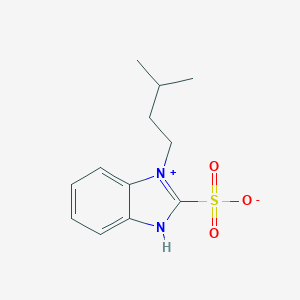
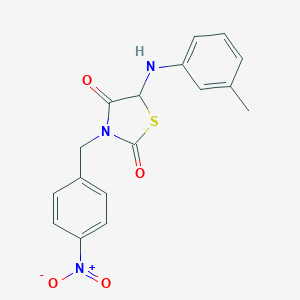
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)